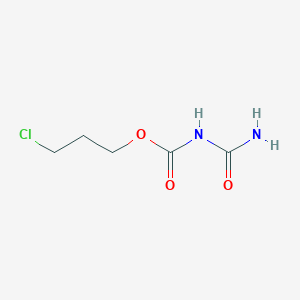
2-Chloro-5-(4-isopropylbenzoyl)pyridine
Descripción general
Descripción
2-Chloro-5-(4-isopropylbenzoyl)pyridine, also known as CIBP, is a chemical compound with the molecular formula C15H14ClNO1. It has a molecular weight of 259.73 g/mol1.
Synthesis Analysis
The synthesis of 2-Chloro-5-(4-isopropylbenzoyl)pyridine is not explicitly mentioned in the search results. However, a method for preparing 2-chloro-5-nitropyridine, which might be related, involves synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and then synthesizing the 2-chloro-5-nitropyridine2.Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(4-isopropylbenzoyl)pyridine is not explicitly described in the search results. However, it is known that the molecule contains a total of 34 bond(s). There are 20 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ketone(s) (aromatic), 1 ether(s) (aromatic), and 1 Pyridine(s)3.Chemical Reactions Analysis
The specific chemical reactions involving 2-Chloro-5-(4-isopropylbenzoyl)pyridine are not detailed in the search results. However, it is known that pyridine derivatives can undergo various reactions, including coupling reactions and reactions with organometallic reagents4.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-5-(4-isopropylbenzoyl)pyridine are not explicitly detailed in the search results. However, it is known that the properties of pyridine derivatives can be influenced by the introduction of various functional groups6.Aplicaciones Científicas De Investigación
Agrochemical and Pharmaceutical Industries
- Summary of the Application : “2-Chloro-5-(4-isopropylbenzoyl)pyridine” is a structural motif in active agrochemical and pharmaceutical ingredients . It’s used in the synthesis of trifluoromethylpyridines (TFMP), which are key components in these industries .
- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Synthesis of Trifluoromethylpyridines
- Summary of the Application : “2-Chloro-5-(4-isopropylbenzoyl)pyridine” is used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
- Methods of Application or Experimental Procedures : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Production of Fungicides and Insecticides
- Summary of the Application : In the agricultural business, “2-Chloro-5-(4-isopropylbenzoyl)pyridine” is mostly used to produce fungicides and insecticides .
- Results or Outcomes : The use of “2-Chloro-5-(4-isopropylbenzoyl)pyridine” in the production of fungicides and insecticides contributes to the protection of crops from pests .
Synthesis of Pyrithiones and Chlorphenamines
- Summary of the Application : “2-Chloro-5-(4-isopropylbenzoyl)pyridine” is used in the synthesis of pyrithiones and chlorphenamines . These are commercially available and have various uses.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Pyrithiones and chlorphenamines are used in various industries .
Production of Antihistamines and Antiarrythmics
- Summary of the Application : In the medical field, “2-Chloro-5-(4-isopropylbenzoyl)pyridine” is used to produce antihistamines and antiarrythmics .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The use of “2-Chloro-5-(4-isopropylbenzoyl)pyridine” in the production of antihistamines and antiarrythmics contributes to the treatment of various health conditions .
Safety And Hazards
The specific safety and hazards associated with 2-Chloro-5-(4-isopropylbenzoyl)pyridine are not detailed in the search results. However, it is generally recommended to handle laboratory chemicals with care, avoiding ingestion, skin contact, and inhalation7.
Direcciones Futuras
The future directions for the study and application of 2-Chloro-5-(4-isopropylbenzoyl)pyridine are not explicitly mentioned in the search results. However, it is known that pyridine derivatives continue to attract interest due to their various chemical and biological applications1.
Propiedades
IUPAC Name |
(6-chloropyridin-3-yl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-10(2)11-3-5-12(6-4-11)15(18)13-7-8-14(16)17-9-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMWNZRFDHVMQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199027 | |
| Record name | (6-Chloro-3-pyridinyl)[4-(1-methylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-isopropylbenzoyl)pyridine | |
CAS RN |
1187169-32-9 | |
| Record name | (6-Chloro-3-pyridinyl)[4-(1-methylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)[4-(1-methylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1421678.png)
![5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride](/img/structure/B1421679.png)


![4,6-difluoro-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1421683.png)
![4,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1421684.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2,4-dichlorophenyl)ethan-1-one](/img/structure/B1421685.png)


